(3-Methoxypyridin-4-yl)methanol
Overview
Description
(3-Methoxypyridin-4-yl)methanol is an organic compound with the molecular formula C7H9NO2 It is a derivative of pyridine, featuring a methoxy group at the third position and a hydroxymethyl group at the fourth position on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-Methoxypyridin-4-yl)methanol typically involves the reaction of 3-methoxypyridine with formaldehyde under basic conditions. The reaction proceeds via nucleophilic addition of the pyridine nitrogen to the formaldehyde, followed by reduction to yield the desired product.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as crystallization or distillation are employed to isolate the compound.
Chemical Reactions Analysis
Types of Reactions: (3-Methoxypyridin-4-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or halides under appropriate conditions.
Major Products Formed:
Oxidation: 3-Methoxypyridine-4-carboxylic acid.
Reduction: 3-Methoxypyridin-4-ylmethanol (alcohol).
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
(3-Methoxypyridin-4-yl)methanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in medicinal chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of (3-Methoxypyridin-4-yl)methanol involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. Further research is needed to fully elucidate its molecular targets and pathways.
Comparison with Similar Compounds
(3-Methoxypyridin-2-yl)methanol: Similar structure but with the methoxy group at the second position.
(3-Methoxypyridin-5-yl)methanol: Similar structure but with the methoxy group at the fifth position.
(3-Hydroxypyridin-4-yl)methanol: Similar structure but with a hydroxyl group instead of a methoxy group.
Uniqueness: (3-Methoxypyridin-4-yl)methanol is unique due to the specific positioning of the methoxy and hydroxymethyl groups on the pyridine ring, which can influence its reactivity and biological activity. This unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
(3-methoxypyridin-4-yl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2/c1-10-7-4-8-3-2-6(7)5-9/h2-4,9H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAHUOCIALOMKRJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CN=C1)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80600123 | |
Record name | (3-Methoxypyridin-4-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80600123 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
102074-60-2 | |
Record name | (3-Methoxypyridin-4-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80600123 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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